1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene
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Overview
Description
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with methoxy and phenoxy groups, which are connected through a hexoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-2-bromobenzene and 2-methoxyphenol.
Formation of Hexoxy Linker: The hexoxy linker is introduced through a series of reactions, including nucleophilic substitution and etherification.
Coupling Reaction: The final step involves the coupling of the substituted benzene ring with the phenoxy group using a suitable catalyst, such as palladium, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can participate in various chemical interactions, influencing its reactivity and biological activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-(3-methoxyphenoxy)benzene
- 1-Methoxy-2-(4-methoxyphenoxy)benzene
- 1-Methoxy-2-(2-methoxyphenoxy)benzene
Uniqueness
1-Methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene is unique due to its hexoxy linker, which provides distinct structural and functional properties compared to other similar compounds
Properties
IUPAC Name |
1-methoxy-2-[6-(2-methoxyphenoxy)hexoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-11-5-7-13-19(17)23-15-9-3-4-10-16-24-20-14-8-6-12-18(20)22-2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVCHZYFLLBRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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